molecular formula C21H18Cl2N2O3 B11082161 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide

4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide

Cat. No.: B11082161
M. Wt: 417.3 g/mol
InChI Key: QDHBQNGTQHDWEH-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2,6-dichlorobenzyl group, a methoxy group, and a 6-methyl-2-pyridyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 2,6-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Formation of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid: The aldehyde group in the intermediate is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

    Formation of this compound: The carboxylic acid is then converted to the final benzamide compound by reacting with 6-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Tin(II) chloride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide (NBS), sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and pyridyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-methoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C21H18Cl2N2O3/c1-13-5-3-8-20(24-13)25-21(26)14-9-10-18(19(11-14)27-2)28-12-15-16(22)6-4-7-17(15)23/h3-11H,12H2,1-2H3,(H,24,25,26)

InChI Key

QDHBQNGTQHDWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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